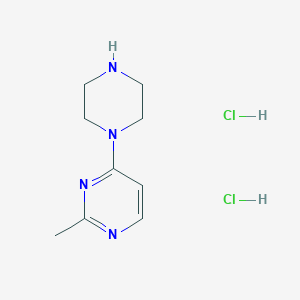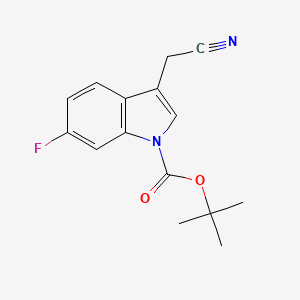![molecular formula C13H19N3O4 B2613819 tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate CAS No. 1693705-25-7](/img/structure/B2613819.png)
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is an organic compound with the molecular formula C13H19N3O4. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of a substituted amine with an N-tert-butoxycarbonyl (Boc) activating agent to form an imine intermediate. This intermediate is then reacted with 3-nitrophenylboronic acid ester to produce the target compound .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of di-tert-butyl dicarbonate or chloroformate and sodium azide with an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing the active amine derivative upon metabolic activation. This active form can then interact with various biological pathways, exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate
- tert-Butyl (2-((3-nitrophenyl)amino)ethyl)carbamate
Uniqueness
tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group allows for various chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-nitroanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBKTRXFDXOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
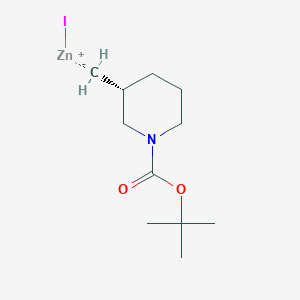
![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)
![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)
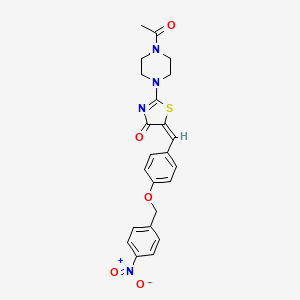
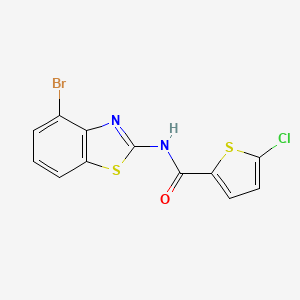
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)
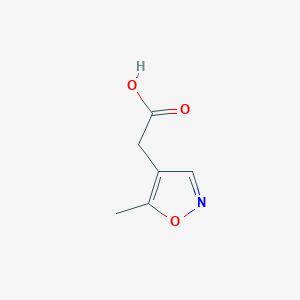
![1-[(cyclohexylcarbamoyl)methyl]-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2613751.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)
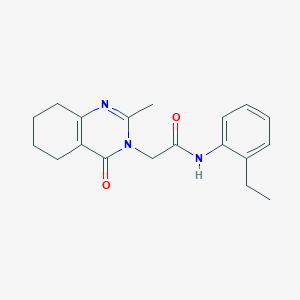
![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)
